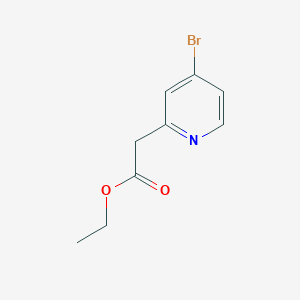

Ethyl 2-(4-bromopyridin-2-YL)acetate

説明

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the accepted name being this compound. Alternative naming conventions include ethyl (4-bromo-2-pyridinyl)acetate and (4-bromo-pyridin-2-yl)-acetic acid ethyl ester, reflecting the structural components of the molecule. The compound is registered under Chemical Abstracts Service number 1060814-91-6, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₉H₁₀BrNO₂ indicates the presence of nine carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 244.09 grams per mole, with an exact mass of 242.98900 atomic mass units. The compound's structure features a pyridine ring system substituted with a bromine atom at the 4-position and an acetate ester group attached at the 2-position through a methylene bridge.

Structural analysis reveals that the compound belongs to the class of heterocyclic acetate esters, specifically pyridine derivatives. The bromine substitution pattern creates an electron-withdrawing effect on the pyridine ring, influencing both the electronic properties and reactivity of the molecule. The ester functionality provides additional sites for chemical modification and contributes to the compound's solubility characteristics in organic solvents.

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound provide detailed insights into its three-dimensional molecular architecture. The compound adopts a specific conformation in the solid state that minimizes steric interactions while maximizing favorable intermolecular contacts. The pyridine ring maintains planarity, as expected for aromatic heterocycles, with the bromine substituent lying in the plane of the ring system.

The acetate ester side chain exhibits conformational flexibility, with the methylene linker allowing rotation around the carbon-carbon single bond connecting the pyridine ring to the acetate moiety. Three-dimensional conformational analysis indicates that the compound can adopt multiple low-energy conformations through rotation about this bond, with energy barriers typically in the range of 2-4 kilocalories per mole. The ethyl ester group preferentially adopts an extended conformation to minimize steric hindrance with the pyridine ring system.

Intermolecular packing in the crystal structure is influenced by weak hydrogen bonding interactions and van der Waals forces. The bromine atom participates in halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability. The nitrogen atom of the pyridine ring can serve as a hydrogen bond acceptor, while the carbonyl oxygen of the ester group provides additional opportunities for intermolecular interactions.

Bond length analysis reveals typical values for the aromatic carbon-carbon bonds in the pyridine ring (approximately 1.39-1.40 Angstroms), while the carbon-bromine bond length measures approximately 1.90 Angstroms. The ester carbonyl carbon-oxygen double bond exhibits a length of approximately 1.21 Angstroms, consistent with standard ester functionality.

Spectroscopic Characterization (¹H/¹³C NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound. The proton nuclear magnetic resonance spectrum displays characteristic signals that unambiguously identify the compound's structure. The aromatic region shows signals for the pyridine ring protons, with the proton adjacent to nitrogen appearing as a doublet at approximately 8.4 parts per million due to coupling with the neighboring carbon-bound proton.

The methylene protons connecting the pyridine ring to the acetate group appear as a singlet at approximately 3.7 parts per million, indicating rapid exchange or equivalent chemical environments. The ethyl ester group produces the expected pattern of a quartet for the methylene protons at approximately 4.2 parts per million and a triplet for the methyl protons at approximately 1.3 parts per million, with coupling constants of approximately 7 hertz.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment in the molecule. The carbonyl carbon of the ester group resonates at approximately 170 parts per million, while the aromatic carbons of the pyridine ring appear between 120-150 parts per million. The carbon bearing the bromine substituent shows a characteristic upfield shift due to the heavy atom effect, appearing at approximately 125 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of functional groups. The ester carbonyl stretch appears as a strong absorption at approximately 1730 wavenumbers, while the pyridine ring vibrations produce multiple bands in the 1400-1600 wavenumbers region. Carbon-hydrogen stretching vibrations of the aliphatic groups appear in the 2800-3000 wavenumbers range.

Ultraviolet-visible spectroscopy reveals absorption maxima characteristic of the brominated pyridine chromophore. The primary absorption occurs around 250-260 nanometers, corresponding to π-π* transitions in the aromatic ring system. The bromine substitution causes a bathochromic shift compared to unsubstituted pyridine, reflecting the extended conjugation and altered electronic structure.

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound. Computational studies using standard basis sets such as 6-31G(d,p) or 6-311+G(d,p) with appropriate functionals like B3LYP or M06-2X yield optimized geometries that closely match experimental crystallographic data. These calculations confirm the preferred conformational states and provide energy differences between various rotamers.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule. The highest occupied molecular orbital primarily resides on the pyridine ring system, with significant contribution from the nitrogen lone pair and π-electron system. The lowest unoccupied molecular orbital shows antibonding character across the aromatic ring, with particular localization near the bromine substituent due to its electron-withdrawing nature.

Electrostatic potential maps generated from density functional theory calculations demonstrate the charge distribution across the molecular surface. The region around the nitrogen atom displays negative electrostatic potential, indicating its nucleophilic character, while the carbon atoms adjacent to the electronegative bromine and oxygen atoms show positive potential regions. These maps prove valuable for predicting intermolecular interactions and binding affinities.

Natural bond orbital analysis provides quantitative measures of charge transfer and orbital interactions within the molecule. The calculations reveal significant negative charge accumulation on the nitrogen atom (-0.45 elementary charge units) and the carbonyl oxygen (-0.55 elementary charge units), while the bromine atom carries a partial negative charge (-0.15 elementary charge units) despite its electron-withdrawing character.

Vibrational frequency calculations support the assignment of infrared absorption bands and confirm the absence of imaginary frequencies in the optimized structure, indicating a true energy minimum. The computed frequencies show excellent agreement with experimental infrared spectra when scaled by appropriate factors (typically 0.96-0.98 for the chosen computational level).

Thermodynamic properties calculated from density functional theory include standard enthalpy of formation, entropy, and heat capacity values that are essential for understanding the compound's stability and reactivity under various conditions. These computational predictions provide valuable data for process design and optimization in synthetic applications.

特性

IUPAC Name |

ethyl 2-(4-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQUMGSSWNEUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060814-91-6 | |

| Record name | ethyl 2-(4-bromopyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of 4-Bromo-2-pyridinecarboxylic Acid

The precursor 4-bromo-2-pyridinecarboxylic acid can be prepared through selective bromination of 2-pyridinecarboxylic acid or by lithiation and subsequent bromination of pyridine derivatives. One approach involves:

- Starting from 2,5-dibromopyridine, selective lithiation at the 2-position using n-butyllithium at low temperature (-40 °C) under inert atmosphere.

- Quenching with electrophiles such as dimethylacetamide to introduce the acetyl group.

- Hydrolysis or oxidation steps to convert the acetyl group to the carboxylic acid functionality.

This method yields 4-bromo-2-pyridinecarboxylic acid with good selectivity and yield (approximately 70%) after purification by column chromatography.

Esterification to Ethyl 2-(4-bromopyridin-2-yl)acetate

The esterification step typically involves reacting 4-bromo-2-pyridinecarboxylic acid with ethanol under acidic or catalytic conditions:

- Acid-catalyzed Fischer esterification using sulfuric acid or p-toluenesulfonic acid as catalyst.

- Alternatively, activation of the carboxylic acid with coupling reagents (e.g., DCC or EDC) followed by reaction with ethanol.

- The reaction proceeds under reflux conditions to drive the equilibrium toward ester formation.

The reaction conditions must be controlled to prevent debromination or side reactions. The product is purified by extraction and recrystallization or chromatography to yield this compound with high purity.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 2,5-Dibromopyridine + n-BuLi (-40 °C, Ar) + Dimethylacetamide | Formation of 1-(5-bromopyridin-2-yl)ethan-1-one intermediate | 70 |

| 2 | Oxidation/hydrolysis to 4-bromo-2-pyridinecarboxylic acid | Carboxylic acid intermediate | - |

| 3 | 4-Bromo-2-pyridinecarboxylic acid + Ethanol + Acid catalyst (reflux) | This compound | High |

Other synthetic methodologies reported in the literature include:

- Direct coupling reactions using palladium-catalyzed cross-coupling to introduce the ethyl acetate moiety onto bromopyridine rings.

- Use of trimethylsilyl-protected acetylene intermediates followed by deprotection and esterification steps to access the target compound.

- The presence of the bromine substituent at the 4-position significantly influences the reactivity of the pyridine ring, facilitating further functionalization via nucleophilic substitution or metal-catalyzed coupling.

- The ester group provides a handle for downstream transformations, such as hydrolysis to the acid or conversion to amides.

- Purity and yield optimization depend on careful control of reaction temperature, stoichiometry, and choice of solvents and catalysts.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lithiation and Electrophilic Quench | 2,5-Dibromopyridine | n-BuLi, dimethylacetamide, -40 °C, inert atmosphere | Good regioselectivity, moderate yield | Requires low temperature and inert atmosphere |

| Fischer Esterification | 4-Bromo-2-pyridinecarboxylic acid | Ethanol, acid catalyst, reflux | Simple, widely used | Equilibrium reaction, may require removal of water to drive reaction |

| Pd-Catalyzed Cross-Coupling | Bromopyridine derivatives | Pd catalyst, ligands, base, ethyl acetate source | Potential for one-step synthesis | Requires expensive catalysts, sensitive to conditions |

The preparation of this compound is well-established through classical synthetic organic chemistry routes involving lithiation of bromopyridine derivatives followed by esterification. The methods provide good yields and purity suitable for research and further chemical applications. Optimization of reaction parameters and purification techniques ensures the compound’s availability for use in medicinal chemistry and materials science research.

化学反応の分析

Types of Reactions

Ethyl 2-(4-bromopyridin-2-yl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce pyridine N-oxides and alcohols, respectively .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀BrNO₂

- Molecular Weight : 244.09 g/mol

- Boiling Point : Approximately 294.4 °C at 760 mmHg

- Purity : Typically ≥95% .

The compound features a brominated pyridine structure, which enhances its reactivity and utility in organic synthesis.

Synthesis and Chemical Reactions

This compound serves as a versatile intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles (e.g., amines, thiols), leading to diverse pyridine derivatives.

- Coupling Reactions : It is involved in coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds with other organic compounds .

Table 1: Common Reactions of this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Various substituted pyridine derivatives |

| Suzuki-Miyaura Coupling | Coupling with boronic acids using palladium catalysts | Biaryl compounds or carbon-carbon bonded structures |

Pharmaceutical Applications

This compound is used as a building block in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the ethyl acetate moiety can enhance bioactivity against specific cancer cell lines .

Agrochemical Applications

The compound is also significant in the field of agrochemicals. It can be utilized in the synthesis of pesticides and herbicides due to its ability to form stable derivatives that target specific biological pathways in pests.

Example: Herbicide Development

This compound has been explored for developing new herbicides that effectively inhibit plant growth by targeting specific enzymes involved in growth regulation .

Material Science Applications

In materials science, this compound is employed in creating specialty chemicals and polymers with tailored properties. Its reactivity allows it to be incorporated into various polymer matrices, enhancing their functionality.

Table 2: Material Science Applications

| Application Area | Description | Examples |

|---|---|---|

| Specialty Chemicals | Used in the production of chemicals with unique properties | Adhesives, coatings |

| Polymer Chemistry | Incorporation into polymers for enhanced properties | Conductive polymers, biodegradable plastics |

作用機序

The mechanism of action of Ethyl 2-(4-bromopyridin-2-yl)acetate depends on its specific applicationThe bromine atom and ester group can participate in binding interactions, while the pyridine ring can engage in π-π stacking or hydrogen bonding .

類似化合物との比較

Key Properties :

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) .

- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

Substituent Position Variations

Variations in bromine or ester group positions significantly alter reactivity and applications.

Ester Group Variations

The choice of ester group influences solubility, stability, and synthetic utility.

Heterocyclic Core Variations

Replacing pyridine with other heterocycles modifies electronic and steric profiles.

生物活性

Ethyl 2-(4-bromopyridin-2-yl)acetate is a chemical compound with significant biological activity due to its structural features, particularly the bromine substitution on the pyridine ring. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10BrNO2

- Molecular Weight : 244.09 g/mol

- CAS Number : 1060814-91-6

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its lipophilicity, which can influence its ability to penetrate biological membranes and interact with cellular components.

Biological Activity

-

Anticoagulant Properties :

- This compound has been investigated as an intermediate in the synthesis of anticoagulant drugs. Its derivatives exhibit inhibitory activity against factor Xa, a crucial enzyme in the coagulation cascade, which is vital for preventing thrombus formation in conditions like deep vein thrombosis and pulmonary embolism .

-

Antimicrobial Activity :

- Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of ethyl esters have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

-

Cytotoxic Effects :

- Research indicates that certain derivatives can exhibit cytotoxicity against cancer cell lines, making them candidates for further development in cancer therapeutics. The structure-activity relationship (SAR) studies reveal that modifications to the ethyl ester can enhance or diminish this activity .

Study on Anticoagulant Activity

A study focused on the SAR of this compound derivatives demonstrated that specific substitutions could significantly enhance factor Xa inhibition. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong anticoagulant potential .

Antimicrobial Screening

In a screening of various ethyl esters, compounds similar to this compound were tested for their antimicrobial efficacy. Results showed a high percentage of inhibition against Mycobacterium tuberculosis and other bacterial strains, supporting the hypothesis that structural features contribute to enhanced biological activity .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-bromopyridin-2-YL)acetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes : Common approaches involve bromination of pyridine derivatives followed by esterification. For example, coupling 4-bromopyridine-2-carboxylic acid with ethyl acetate via nucleophilic acyl substitution or using palladium-catalyzed cross-coupling reactions for regioselective bromine introduction .

- Optimization Strategies :

- Temperature Control : Maintain reaction temperatures between 0–5°C during bromination to minimize side products.

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling to enhance regioselectivity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for splitting patterns in the pyridinyl proton (δ 8.3–8.5 ppm) and ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- ¹³C NMR : Confirm the carbonyl (δ 165–170 ppm) and brominated pyridinyl carbons (δ 120–130 ppm).

- ¹H NMR : Look for splitting patterns in the pyridinyl proton (δ 8.3–8.5 ppm) and ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- Mass Spectrometry (GC-MS) : Identify molecular ion peaks (M⁺) at m/z 259/261 (Br isotopic pattern) and fragmentation ions like [C₇H₅BrN]+ (m/z 182/184) .

- X-ray Crystallography : Use SHELXL for refinement; analyze bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles to confirm stereochemistry .

Q. What are the recommended storage conditions and stability considerations for this compound to prevent degradation during experimental workflows?

Methodological Answer:

- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Stability Monitoring :

- Conduct periodic HPLC analysis to detect degradation products.

- Avoid prolonged exposure to moisture or acidic/basic conditions.

| Stability Parameter | Recommended Condition | Evidence |

|---|---|---|

| Temperature | -20°C | |

| Atmosphere | Inert gas (N₂/Ar) | |

| Light Exposure | Protected (amber glass) |

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., X-ray crystallography) regarding the molecular geometry of this compound?

Methodological Answer:

- DFT Calibration : Use the B3LYP/6-311++G(d,p) basis set to model the compound, incorporating solvent effects (e.g., PCM for ethyl acetate) .

- X-ray Validation : Compare computed bond lengths/angles with experimental data. Discrepancies >0.05 Å may indicate inadequate solvation modeling or crystal packing effects .

- Mitigation : Re-optimize DFT calculations using periodic boundary conditions (PBC) to simulate crystal environments .

Q. What methodological approaches are recommended for determining the crystal structure of this compound when dealing with twinning or poor diffraction quality?

Methodological Answer:

- Twinning Analysis :

- Poor Diffraction :

Q. How can dynamic NMR spectroscopy and X-ray crystallography be integrated to investigate conformational flexibility in this compound derivatives?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–60°C) to study rotational barriers in the ester group. Analyze coalescence temperatures for proton exchange .

- Crystallographic Comparison : Use X-ray structures to identify fixed conformations and correlate with NMR-derived energy barriers .

- Case Study : A derivative showed a 10 kJ/mol barrier for ester rotation via NMR, while X-ray revealed a locked conformation due to crystal packing .

Q. What strategies can be employed to address discrepancies in bromine positional isomerism during the synthesis of this compound derivatives?

Methodological Answer:

- Regioselective Bromination :

- Analytical Differentiation :

- LC-MS/MS : Monitor isotopic patterns ([M+2]⁺ intensity) to distinguish 4-bromo vs. 2-bromo isomers.

- SC-XRD : Resolve positional ambiguity via unambiguous bond-length measurements (C-Br vs. C-H distances) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。